molecular formula C8H12ClNO7 B14583854 4-(5-Oxooxolan-2-ylidene)morpholin-4-ium perchlorate CAS No. 61418-28-8

4-(5-Oxooxolan-2-ylidene)morpholin-4-ium perchlorate

Katalognummer: B14583854
CAS-Nummer: 61418-28-8
Molekulargewicht: 269.63 g/mol
InChI-Schlüssel: UORJPZPUXKEQFA-UHFFFAOYSA-M
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(5-Oxooxolan-2-ylidene)morpholin-4-ium perchlorate is a chemical compound that features a morpholin-4-ium core with a 5-oxooxolan-2-ylidene substituent

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-Oxooxolan-2-ylidene)morpholin-4-ium perchlorate typically involves the reaction of morpholine with an appropriate oxolanone derivative under controlled conditions. The reaction is often carried out in the presence of a strong acid, such as perchloric acid, to facilitate the formation of the perchlorate salt.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistent quality and yield. The process would include precise control of temperature, pressure, and reactant concentrations to optimize the reaction conditions.

Analyse Chemischer Reaktionen

Types of Reactions

4-(5-Oxooxolan-2-ylidene)morpholin-4-ium perchlorate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form higher oxidation state derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its chemical properties.

    Substitution: The compound can participate in substitution reactions where one of its functional groups is replaced by another group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state compounds, while reduction could produce more reduced forms of the original compound.

Wissenschaftliche Forschungsanwendungen

4-(5-Oxooxolan-2-ylidene)morpholin-4-ium perchlorate has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Wirkmechanismus

The mechanism of action of 4-(5-Oxooxolan-2-ylidene)morpholin-4-ium perchlorate involves its interaction with specific molecular targets and pathways. The compound may act by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Morpholine: A related compound with a similar core structure but lacking the oxolan-2-ylidene substituent.

    4-(5-Phenyl-3H-1,2,4-oxathiazol-3-ylidene)morpholin-4-ium: Another compound with a different substituent on the morpholin-4-ium core.

Uniqueness

4-(5-Oxooxolan-2-ylidene)morpholin-4-ium perchlorate is unique due to its specific structural features, which confer distinct chemical and biological properties

Eigenschaften

CAS-Nummer

61418-28-8

Molekularformel

C8H12ClNO7

Molekulargewicht

269.63 g/mol

IUPAC-Name

5-morpholin-4-ium-4-ylideneoxolan-2-one;perchlorate

InChI

InChI=1S/C8H12NO3.ClHO4/c10-8-2-1-7(12-8)9-3-5-11-6-4-9;2-1(3,4)5/h1-6H2;(H,2,3,4,5)/q+1;/p-1

InChI-Schlüssel

UORJPZPUXKEQFA-UHFFFAOYSA-M

Kanonische SMILES

C1CC(=O)OC1=[N+]2CCOCC2.[O-]Cl(=O)(=O)=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.